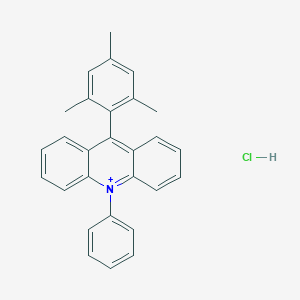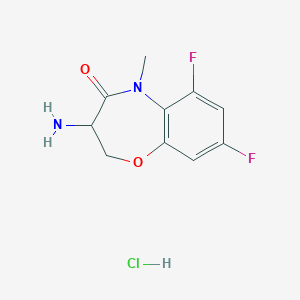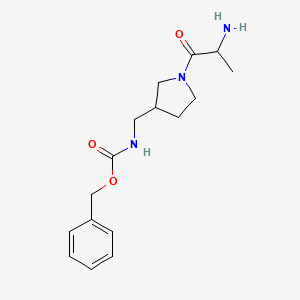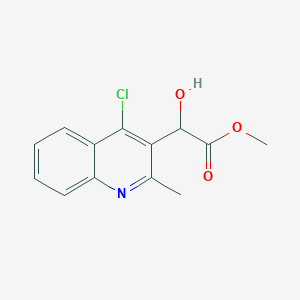![molecular formula C38H45NO7 B14784137 2-[[(2S,4S,5S)-5-hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexyl]amino]propane-1,3-diol CAS No. 1180491-22-8](/img/structure/B14784137.png)
2-[[(2S,4S,5S)-5-hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexyl]amino]propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrabenzyl-voglibose is a derivative of voglibose, a well-known alpha-glucosidase inhibitor used primarily in the management of postprandial blood glucose levels in patients with type II diabetes mellitus. Tetrabenzyl-voglibose is characterized by the addition of benzyl groups to the voglibose molecule, which can potentially alter its pharmacokinetic and pharmacodynamic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of tetrabenzyl-voglibose involves several key steps. Initially, (2R, 3S, 4S, 5S)-5-hydroxyl-2,3,4-tri(benzyloxy)-5-(benzyloxy)methyl-cyclohexanone reacts with serinol in a protonic solvent under organic acid catalysis to form an intermediate amine compound. This intermediate is then reduced to yield tetrabenzyl-voglibose . The reaction conditions are optimized to ensure high yield and purity, making the process suitable for industrial production.
Industrial Production Methods
The industrial production of tetrabenzyl-voglibose follows the same synthetic route but on a larger scale. The reagents used are cost-effective, and the reaction conditions are designed to be safe and environmentally friendly. The process involves simple aftertreatment steps, ensuring a high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrabenzyl-voglibose undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in a variety of products, depending on the substituents involved .
Wissenschaftliche Forschungsanwendungen
Tetrabenzyl-voglibose has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the effects of benzylation on the pharmacokinetics and pharmacodynamics of alpha-glucosidase inhibitors.
Biology: It is used in research on enzyme inhibition and carbohydrate metabolism.
Medicine: It has potential therapeutic applications in the treatment of diabetes and other metabolic disorders.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control
Wirkmechanismus
Tetrabenzyl-voglibose exerts its effects by inhibiting the enzyme alpha-glucosidase, which is involved in the breakdown of carbohydrates into glucose in the small intestine. By inhibiting this enzyme, tetrabenzyl-voglibose slows down the absorption of glucose, thereby reducing postprandial blood glucose levels. The molecular targets include the alpha-glucosidase enzymes located in the brush border of the small intestine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Voglibose: The parent compound, used for managing postprandial blood glucose levels.
Acarbose: Another alpha-glucosidase inhibitor used for similar purposes.
Miglitol: A similar compound with a slightly different mechanism of action.
Uniqueness
Tetrabenzyl-voglibose is unique due to the addition of benzyl groups, which can potentially enhance its pharmacokinetic and pharmacodynamic properties compared to voglibose. This modification may result in improved efficacy, longer duration of action, and reduced side effects .
Eigenschaften
CAS-Nummer |
1180491-22-8 |
|---|---|
Molekularformel |
C38H45NO7 |
Molekulargewicht |
627.8 g/mol |
IUPAC-Name |
2-[[(5S)-5-hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexyl]amino]propane-1,3-diol |
InChI |
InChI=1S/C38H45NO7/c40-22-33(23-41)39-34-21-38(42,28-43-24-29-13-5-1-6-14-29)37(46-27-32-19-11-4-12-20-32)36(45-26-31-17-9-3-10-18-31)35(34)44-25-30-15-7-2-8-16-30/h1-20,33-37,39-42H,21-28H2/t34?,35?,36?,37?,38-/m0/s1 |
InChI-Schlüssel |
DYSHUNINHUTCLX-FJPIXDRASA-N |
Isomerische SMILES |
C1C(C(C(C([C@]1(COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)NC(CO)CO |
Kanonische SMILES |
C1C(C(C(C(C1(COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)NC(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14784054.png)

![(4aS,6aS,6bR,9R,12aR)-10-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14784070.png)
![3,5,8,10,13,15,18,20,23,25,28,30,31,33,35,37,41,43,45,47,49,51,53,55-Tetracosazanonadecacyclo[25.3.3.36,7.311,12.316,17.321,22.22,31.226,33.13,30.15,8.110,13.115,18.120,23.125,28.135,41.137,55.143,45.147,49.151,53]hexacontane-34,36,38,39,40,42,44,46,48,50,52,54-dodecone;hydrate](/img/structure/B14784079.png)


![6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-3-carboxylic acid](/img/structure/B14784100.png)
![[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14784107.png)
![tert-butyl N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]carbamate](/img/structure/B14784113.png)


![2-Amino-1-[3-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B14784142.png)
![(7-Ethylbenzo[d][1,3]dioxol-5-yl)boronic acid](/img/structure/B14784145.png)
![(1S)-13,14-dimethyl-2,6,8,20,22-pentaoxahexacyclo[10.10.1.01,19.03,11.05,9.016,23]tricosa-3,5(9),10,18-tetraen-17-one](/img/structure/B14784150.png)
